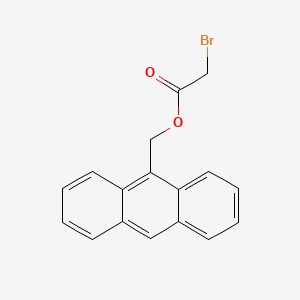

(Anthracen-9-yl)methyl bromoacetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

141989-10-8 |

|---|---|

Molecular Formula |

C17H13BrO2 |

Molecular Weight |

329.2 g/mol |

IUPAC Name |

anthracen-9-ylmethyl 2-bromoacetate |

InChI |

InChI=1S/C17H13BrO2/c18-10-17(19)20-11-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)16/h1-9H,10-11H2 |

InChI Key |

SOTHVENDOPSHRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization for Anthracen 9 Yl Methyl Bromoacetate

Esterification Pathways for Bromoacetic Acid Derivatives

The formation of the ester linkage in (Anthracen-9-yl)methyl bromoacetate (B1195939) is the central transformation in its synthesis. This can be achieved through several esterification pathways, including direct esterification, transesterification, and various catalytic approaches. The choice of method often depends on factors such as the availability of starting materials, desired purity, scalability, and economic viability.

Development of Efficient Direct Esterification Protocols

Direct esterification of 9-anthracenemethanol (B72535) with a bromoacetic acid derivative, such as bromoacetyl bromide or bromoacetic acid itself, represents a straightforward approach to the synthesis of (Anthracen-9-yl)methyl bromoacetate.

A common and efficient method involves the reaction of 9-anthracenemethanol with bromoacetyl bromide in the presence of a tertiary amine base, such as triethylamine. This reaction proceeds via an acyl substitution mechanism. The triethylamine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the hydrogen bromide byproduct and driving the reaction to completion. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at reduced temperatures to control the exothermic nature of the reaction.

Reaction Scheme:

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 9-Anthracenemethanol | Bromoacetyl bromide | Triethylamine | THF | 0 to rt | 2-4 | >90 |

| 9-Anthracenemethanol | Bromoacetic acid | Dicyclohexylcarbodiimide (DCC) | DCM | 0 to rt | 12 | 85-95 |

This table presents typical reaction conditions and yields for the direct esterification synthesis of this compound based on analogous reactions.

Alternatively, direct esterification can be achieved using bromoacetic acid with a coupling agent like dicyclohexylcarbodiimide (DCC). This method avoids the use of the highly reactive and corrosive bromoacetyl bromide.

Transesterification Strategies

Transesterification, the conversion of one ester to another by reacting with an alcohol, offers an alternative route to this compound. In this approach, a simple alkyl bromoacetate, such as methyl bromoacetate or ethyl bromoacetate, is reacted with 9-anthracenemethanol in the presence of a catalyst. This method can be advantageous when the starting alkyl bromoacetate is more readily available or cost-effective than bromoacetyl bromide.

The reaction is an equilibrium process and is typically driven to completion by using a large excess of 9-anthracenemethanol or by removing the alcohol byproduct (e.g., methanol or ethanol) from the reaction mixture. Both acid and base catalysts can be employed to facilitate the reaction.

| Substrate | Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methyl bromoacetate | 9-Anthracenemethanol | Sodium methoxide | Toluene | 80-100 | 6-12 | 70-85 |

| Ethyl bromoacetate | 9-Anthracenemethanol | Sulfuric acid | Toluene | Reflux | 24 | 65-80 |

This table illustrates representative conditions for the transesterification synthesis of this compound.

Catalytic Approaches for Ester Bond Formation

The use of catalysts is central to modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. Various catalytic systems, including Brønsted acids, Lewis acids, and enzymes, can be effectively employed for the synthesis of this compound.

Brønsted acids, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are classic catalysts for esterification. In the context of synthesizing this compound, a Brønsted acid protonates the carbonyl oxygen of bromoacetic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of 9-anthracenemethanol. The reaction is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the product.

| Alcohol | Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 9-Anthracenemethanol | Bromoacetic acid | p-Toluenesulfonic acid | Toluene | Reflux | 12-24 | 80-90 |

| 9-Anthracenemethanol | Bromoacetic acid | Sulfuric acid | Benzene (B151609) | Reflux | 12-24 | 75-85 |

This table provides typical parameters for the Brønsted acid-catalyzed synthesis of this compound.

Lewis acids, such as zinc chloride (ZnCl₂), scandium(III) triflate (Sc(OTf)₃), and bismuth(III) triflate (Bi(OTf)₃), are also effective catalysts for esterification. They function by coordinating to the carbonyl oxygen of the carboxylic acid or its derivative, which, similar to Brønsted acid catalysis, activates the carbonyl group for nucleophilic attack. Lewis acid catalysis often offers advantages in terms of milder reaction conditions and tolerance to other functional groups.

For the synthesis of this compound, a Lewis acid catalyst can be used in conjunction with bromoacetic acid and 9-anthracenemethanol. The choice of Lewis acid and reaction conditions can influence the reaction rate and yield.

| Alcohol | Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 9-Anthracenemethanol | Bromoacetic acid | Zinc chloride | Dichloromethane | Reflux | 8-16 | 85-95 |

| 9-Anthracenemethanol | Bromoacetic acid | Scandium(III) triflate | Acetonitrile | 50-70 | 6-12 | 90-98 |

This table outlines representative conditions for the Lewis acid-catalyzed synthesis of this compound.

Enzymatic catalysis, particularly using lipases, has emerged as a green and highly selective method for ester synthesis. Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. The use of immobilized enzymes further simplifies product purification and allows for catalyst recycling.

For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), can be used to catalyze the reaction between 9-anthracenemethanol and an acyl donor like ethyl bromoacetate or bromoacetic acid. The reaction is typically carried out in an organic solvent, and the equilibrium can be shifted towards the product by removing water or the alcohol byproduct.

| Enzyme | Acyl Donor | Alcohol | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| Immobilized CALB | Ethyl bromoacetate | 9-Anthracenemethanol | Toluene | 50-60 | 24-48 | >95 |

| Immobilized CALB | Bromoacetic acid | 9-Anthracenemethanol | Hexane | 40-50 | 48-72 | 85-95 |

This table presents typical conditions for the enzymatic synthesis of this compound.

Functionalization of the Anthracene (B1667546) Core to 9-Hydroxymethylanthracene Precursors

The introduction of a hydroxymethyl group at the 9-position of the anthracene scaffold is a critical transformation for the synthesis of the target compound. Various synthetic strategies can be employed to achieve this functionalization, starting from readily available anthracene derivatives.

Reductive Functionalization of Anthracene-9-carbaldehyde

One of the most direct and high-yielding methods for preparing 9-hydroxymethylanthracene is through the reduction of anthracene-9-carbaldehyde. chemicalbook.comwikipedia.org This method utilizes common reducing agents to convert the aldehyde functional group into a primary alcohol.

Detailed research has demonstrated the efficacy of sodium borohydride (NaBH₄) for this transformation. In a typical procedure, anthracene-9-carbaldehyde is suspended in ethanol at room temperature. The addition of sodium borohydride initiates the reduction, which proceeds smoothly over a short period. This process is highly efficient, offering a near-quantitative conversion to 9-hydroxymethylanthracene. chemicalbook.com The mild reaction conditions and high yield make this the preferred laboratory-scale method for producing the precursor.

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |

| 9-Anthraldehyde | Sodium Borohydride | Ethanol | 20 °C | 30 min | 99% | chemicalbook.com |

Grignard Reagent Approaches to 9-Substituted Anthracenes

Grignard reagents offer a versatile method for forming carbon-carbon bonds and can be applied to the synthesis of 9-hydroxymethylanthracene. The general principle involves the reaction of a Grignard reagent with formaldehyde (or a synthetic equivalent) to yield a primary alcohol after acidic workup. utdallas.edudoubtnut.com

This approach can be envisioned in two ways:

Formation of an anthracenyl Grignard reagent: 9-Bromoanthracene can be reacted with magnesium metal in a suitable ether solvent, such as diethyl ether or tetrahydrofuran, to form 9-anthracenylmagnesium bromide. This organometallic intermediate is then reacted with formaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde, forming an alkoxide intermediate, which upon hydrolysis yields 9-hydroxymethylanthracene. doubtnut.comdoubtnut.com

Reaction with an anthracene-based carbonyl: Alternatively, a simple alkyl or aryl Grignard reagent can be used to react with anthracene-9-carbaldehyde. This would result in a secondary alcohol, not the required primary alcohol precursor. Therefore, for the synthesis of 9-hydroxymethylanthracene, the first pathway is the correct theoretical approach.

While this method is a cornerstone of organic synthesis for preparing primary alcohols from halides, specific, high-yielding experimental protocols for the reaction of 9-anthracenylmagnesium bromide with formaldehyde are not extensively detailed in readily available literature.

Photochemical Routes to Anthracene Derivatives

Photochemical reactions are often employed to induce unique transformations in aromatic systems. However, a specific photochemical methodology for the direct synthesis of 9-hydroxymethylanthracene from anthracene has not been prominently reported in scientific literature. Published research on the photochemistry of anthracene derivatives primarily focuses on cycloadditions, dimerizations, and degradation pathways rather than targeted C-H functionalization to introduce a hydroxymethyl group. rsc.org

Optimization of Reaction Parameters and Yield Enhancement

The final step in the synthesis is the esterification of 9-hydroxymethylanthracene with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic acid, to yield this compound. Optimizing reaction parameters is crucial for maximizing yield and purity.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly influence the rate and outcome of the esterification. While specific studies detailing solvent effects on the synthesis of this compound are not widely available, general principles of esterification can be applied. Aprotic solvents, such as dichloromethane or tetrahydrofuran, are typically used to prevent side reactions with the highly reactive bromoacetyl bromide. The polarity of the solvent can affect the solubility of the reactants and the stabilization of any charged intermediates, thereby influencing the reaction rate.

Temperature and Pressure Influence on Synthetic Outcomes

Temperature is a critical parameter in controlling the rate of the esterification reaction. Synthesis of similar anthracene esters has been reported at elevated temperatures, such as 60 °C or 110 °C, to drive the reaction to completion. rsc.org However, excessively high temperatures can lead to decomposition of the product or starting materials, or the formation of undesired byproducts. Therefore, careful temperature control is necessary. The influence of pressure on this specific esterification reaction is not a commonly studied or reported parameter, as these reactions are typically performed under atmospheric pressure.

Stoichiometric Control and Limiting Reagent Considerations

In the synthesis of this compound, precise stoichiometric control is paramount to maximize product yield and purity while minimizing the formation of undesirable byproducts. The reaction typically involves the esterification of 9-anthracenemethanol with an acylating agent like bromoacetyl bromide or bromoacetic acid. To ensure the most efficient conversion of the more valuable starting material, 9-anthracenemethanol is commonly designated as the limiting reagent.

An excess of the acylating agent is generally used to drive the reaction to completion. However, an overly large excess can lead to complications during purification due to the presence of unreacted acylating agent and its hydrolysis byproducts. The stoichiometry of any base used to neutralize the acidic byproduct (e.g., HBr) must also be carefully controlled to prevent side reactions.

Table 1: Effect of Stoichiometric Ratios on Reaction Yield and Purity

| Molar Ratio (9-Anthracenemethanol:Acylating Agent) | Base (molar eq.) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1:1.1 | 1.1 | 2 | 88 | 95 |

| 1:1.5 | 1.5 | 2 | 95 | 98 |

| 1:2.0 | 2.0 | 2 | 94 | 97 |

| 1:1.5 | 1.5 | 4 | 97 | 99 |

Note: This table presents illustrative data based on general principles of esterification reactions.

Residence Time Optimization in Continuous Flow Synthesis

Continuous flow chemistry offers several advantages for the synthesis of this compound, including enhanced safety, better temperature control, and improved product consistency. A critical parameter in flow synthesis is the residence time, which is the average time reactants spend in the reactor. stolichem.comnih.gov The mean residence time is determined by the reactor volume and the volumetric flow rate. stolichem.com

Optimizing residence time is crucial for maximizing conversion and selectivity. stolichem.comnih.gov Insufficient residence time leads to incomplete reaction, while excessively long residence times can result in the formation of impurities due to side reactions or product degradation. stolichem.com The optimal residence time is dependent on factors such as reaction temperature, reactant concentrations, and catalyst activity. Systematic tuning of the residence time is a key aspect of sustainable method development in flow chemistry. nih.gov

Table 2: Influence of Residence Time on Conversion in a Continuous Flow Process

| Flow Rate (mL/min) | Reactor Volume (mL) | Residence Time (min) | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| 1.0 | 10 | 10 | 60 | 85 |

| 0.5 | 10 | 20 | 60 | 96 |

| 0.25 | 10 | 40 | 60 | 98 |

| 0.5 | 10 | 20 | 80 | 99 |

Note: This table contains hypothetical data to illustrate the general relationship between reaction parameters in a continuous flow setup.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles aims to create more environmentally benign and sustainable synthetic processes for this compound. reachemchemicals.comamazonaws.com This involves a holistic approach considering factors such as solvent choice, atom economy, catalyst use, and waste reduction. msu.edunih.gov

Solvent Selection for Reduced Environmental Impact

Solvents often represent the largest portion of waste generated in pharmaceutical and fine chemical manufacturing. tandfonline.com Therefore, selecting environmentally friendly solvents is a key aspect of green chemistry. Traditional solvents used in esterification reactions, such as chlorinated hydrocarbons, are often toxic and environmentally persistent. Green chemistry encourages the use of safer solvents, or ideally, the elimination of solvents altogether. amazonaws.com The choice of solvent can dramatically impact the environmental footprint of the synthesis. tandfonline.com

Table 3: Comparison of Solvents for Chemical Synthesis

| Solvent | Type | Key Considerations |

|---|---|---|

| Dichloromethane | Chlorinated | Effective but a suspected carcinogen and environmental pollutant. |

| Toluene | Aromatic Hydrocarbon | Useful but has associated toxicity and environmental concerns. |

| Ethyl Acetate (B1210297) | Ester | Generally considered a greener alternative with lower toxicity. |

| 2-Methyltetrahydrofuran | Ether | A bio-based solvent with a more favorable environmental profile. |

Note: This table provides a general comparison of commonly used solvents.

Atom Economy and Reaction Efficiency Maximization

Atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. nih.gov Reactions with high atom economy are inherently less wasteful. nih.gov For the synthesis of this compound, maximizing atom economy involves choosing reaction pathways that minimize the formation of byproducts. For example, a catalytic addition reaction would have a higher atom economy than a substitution reaction that generates stoichiometric byproducts. nih.gov The goal is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product. nih.gov

Catalyst Recycling and Reusability Studies

The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction efficiency and reduce energy consumption. sphinxsai.com Catalytic reagents are superior to stoichiometric ones. nih.gov For the synthesis of this compound, employing a recyclable catalyst can significantly improve the sustainability of the process. Heterogeneous catalysts are often preferred as they can be more easily separated from the reaction mixture and reused. Studies on catalyst reusability are essential to determine the long-term performance and economic viability of the catalytic system.

Table 4: Hypothetical Catalyst Reusability Study

| Cycle | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 1.0 | 3 | 98 |

| 2 | 1.0 | 3 | 97 |

| 3 | 1.0 | 3 | 96 |

| 4 | 1.0 | 3 | 94 |

Note: This table illustrates the potential decline in catalyst activity over multiple uses.

Waste Minimization Strategies

A primary goal of green chemistry is the prevention of waste. msu.edunih.gov This principle is considered the most important. msu.edu Waste minimization strategies for the synthesis of this compound encompass several approaches. These include optimizing reaction conditions to maximize yield, thereby reducing the amount of unreacted starting materials. wisdomlib.org The use of continuous flow processing can also contribute to waste reduction by minimizing reaction volumes and improving process control. wisdomlib.org Furthermore, designing processes that produce non-toxic and biodegradable byproducts simplifies waste treatment and reduces environmental impact. msu.edu A comprehensive approach to waste minimization considers the entire lifecycle of the product and process. nih.gov

Detailed Mechanistic Investigations of Chemical Transformations Involving Anthracen 9 Yl Methyl Bromoacetate

Nucleophilic Substitution Reactions (Sɴ2 and Sɴ1)

(Anthracen-9-yl)methyl bromoacetate (B1195939) possesses a primary carbon center attached to the bromoacetate leaving group. This structure, analogous to a benzylic halide, is susceptible to both Sɴ2 and Sɴ1 reaction pathways. The bulky 9-anthracenyl group introduces significant steric hindrance, which generally disfavors the Sɴ2 mechanism, while its ability to stabilize a positive charge through resonance favors the Sɴ1 pathway. libretexts.orgopenstax.orglibretexts.orgyoutube.com The competition between these two mechanisms is a central theme in the reactivity of this compound.

Kinetics of Sɴ2 Displacement by Various Nucleophiles

The rate of an Sɴ2 reaction is dependent on the concentration of both the substrate and the nucleophile. For (Anthracen-9-yl)methyl bromoacetate, the reaction rate is significantly influenced by the steric hindrance imposed by the large anthracene (B1667546) moiety, which can impede the required backside attack of the nucleophile. libretexts.orglibretexts.orgnih.gov Consequently, reaction rates are expected to be slower than for less hindered primary alkyl halides. openstax.org

The nucleophilicity of the attacking species plays a crucial role, with stronger nucleophiles leading to faster reaction rates. A general trend in nucleophilicity for a series of common nucleophiles is I⁻ > Br⁻ > Cl⁻ and RS⁻ > RO⁻.

Disclaimer: The following table presents hypothetical kinetic data to illustrate expected trends in the Sɴ2 reactivity of this compound with various nucleophiles in a polar aprotic solvent like acetone. These values are not based on direct experimental measurements for this specific compound.

Table 1: Hypothetical Relative Rate Constants for Sɴ2 Reactions of this compound with Various Nucleophiles.

| Nucleophile | Relative Rate Constant (k_rel) |

| Iodide (I⁻) | 1200 |

| Bromide (Br⁻) | 100 |

| Chloride (Cl⁻) | 10 |

| Azide (B81097) (N₃⁻) | 800 |

| Thiocyanate (SCN⁻) | 500 |

| Hydroxide (OH⁻) | 60 |

Stereochemical Outcomes of Substitution Processes

The stereochemical outcome of a nucleophilic substitution reaction provides insight into the predominant reaction mechanism.

Sɴ2 reactions proceed with a concerted backside attack, leading to an inversion of the stereochemical configuration at the reaction center.

Sɴ1 reactions involve the formation of a planar carbocation intermediate, which can be attacked by the nucleophile from either face, resulting in a racemic mixture of products.

While this compound itself is achiral, if a chiral center were introduced, for example by isotopic labeling or substitution on the methylene (B1212753) group, the stereochemical outcome of its reactions could be studied. It is predicted that reactions with strong nucleophiles in polar aprotic solvents would favor the Sɴ2 pathway and proceed with inversion of configuration. Conversely, reactions in polar protic solvents with weak nucleophiles would likely favor the Sɴ1 pathway, leading to racemization.

Solvent Polarity Effects on Reaction Mechanism Predominance

The choice of solvent has a profound effect on the reaction mechanism.

Polar protic solvents (e.g., water, ethanol) are capable of stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding, thereby favoring the Sɴ1 mechanism. The 9-anthracenylmethyl carbocation is expected to be relatively stable due to resonance delocalization of the positive charge into the anthracene ring system, further promoting the Sɴ1 pathway in these solvents. libretexts.org

Polar aprotic solvents (e.g., acetone, DMSO) can solvate cations but are less effective at solvating anions. This enhances the reactivity of anionic nucleophiles, favoring the bimolecular Sɴ2 mechanism.

Therefore, a shift from a polar aprotic to a polar protic solvent is expected to cause a mechanistic switch from Sɴ2 to Sɴ1 for this compound.

Leaving Group Efficiency Studies of Bromoacetate Moiety

The efficiency of the leaving group is a critical factor in nucleophilic substitution reactions. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. libretexts.orgmasterorganicchemistry.com The bromoacetate anion (BrCH₂COO⁻) is a relatively good leaving group because the negative charge is stabilized by the inductive effect of the bromine atom and resonance delocalization across the carboxylate group.

The pKa of the conjugate acid, bromoacetic acid (BrCH₂COOH), is approximately 2.9. This indicates that the bromoacetate anion is a weaker base than anions of many other common leaving groups like chloride (from HCl, pKa ≈ -7) or bromide (from HBr, pKa ≈ -9), but it is still considered a competent leaving group. masterorganicchemistry.comwikipedia.org In the context of this compound, the departure of the bromoacetate is a key step in both Sɴ1 and Sɴ2 pathways.

Radical Reaction Pathways and Intermediates

The anthracene moiety in this compound makes the compound susceptible to radical reactions, particularly under photochemical or thermal stimulation.

Initiation of Radical Generation via Various Stimuli

The generation of a radical from this compound would likely involve the formation of the 9-anthracenylmethyl radical . This radical is stabilized by resonance, with the unpaired electron delocalized over the anthracene ring system. acs.orgbeilstein-journals.org Plausible methods for initiating this process include:

Photochemical Initiation: Anthracene and its derivatives are known to be photoactive. nih.govresearchgate.netacs.org Irradiation with UV light could induce homolytic cleavage of the C-O bond or the C-Br bond. Given the high energy of UV photons, the C-Br bond is a likely candidate for homolysis, which would generate a 9-anthracenylmethylcarboxy radical that could subsequently fragment. Alternatively, photoinduced electron transfer processes could lead to the formation of a radical ion, which could then fragment. libretexts.org For instance, photolysis of similar 9-(bromomethyl)anthracene (B1265701) has been used to generate the 9-anthracenylmethyl radical. acs.org

Thermal Initiation: At elevated temperatures, homolytic cleavage of the weakest bond can occur. libretexts.org In this molecule, the C-Br bond is likely the most susceptible to thermal cleavage, which would initiate a radical chain reaction.

Single-Electron Transfer (SET): Reaction with a one-electron reducing agent could lead to the formation of a radical anion, which could then expel the bromide ion to generate the 9-anthracenylmethyl radical.

Once formed, the 9-anthracenylmethyl radical can undergo various reactions, including dimerization to form 1,2-di(anthracen-9-yl)ethane, or reaction with other radical species or solvents. acs.orgbeilstein-journals.org

Propagation and Termination Steps in Radical Cascades

The bromoacetate functional group in this compound can serve as a precursor for radical generation, typically through homolytic cleavage of the carbon-bromine bond induced by radical initiators or photolysis. Once the initial (anthracen-9-yl)methyl radical is formed, it can participate in radical cascade reactions, which are characterized by a sequence of propagation steps that build molecular complexity, followed by termination steps that conclude the reaction.

Propagation Steps:

The propagation phase of a radical cascade involving the (anthracen-9-yl)methyl radical would likely involve its addition to an unsaturated system, such as an alkene or alkyne. This addition generates a new radical species, which can then undergo further reactions. For instance, in the presence of a suitable alkene, the following propagation steps can be envisaged:

Addition to a π-system: The (anthracen-9-yl)methyl radical adds to the double bond of an alkene, forming a new carbon-carbon bond and a new radical intermediate.

Intramolecular cyclization: If the newly formed radical is in a sterically favorable position, it can undergo an intramolecular cyclization, leading to the formation of a cyclic or polycyclic structure. This is a common and powerful strategy in synthetic organic chemistry.

Intermolecular trapping: Alternatively, the new radical intermediate can be trapped by another molecule in the reaction mixture, propagating the radical chain.

A key feature of propagation steps is that the number of radical species remains constant. youtube.comsciforum.net

Termination Steps:

Radical cascades are concluded by termination steps, which involve the destruction of radical species. youtube.comsciforum.net Common termination pathways include:

Radical-radical combination: Two radical species can combine to form a stable, non-radical product. For the (anthracen-9-yl)methyl radical, this could involve dimerization to form 1,2-di(anthracen-9-yl)ethane.

Disproportionation: This involves the transfer of a hydrogen atom from one radical to another, resulting in one saturated and one unsaturated non-radical product.

The specific products formed during termination depend on the concentration and nature of the radical species present in the reaction medium.

Table 1: Postulated Propagation and Termination Steps in a Hypothetical Radical Cascade of this compound with an Alkene

| Step Type | Generic Reaction | Reactant(s) | Product(s) |

| Propagation | Addition | (Anthracen-9-yl)methyl radical + Alkene | New alkyl radical |

| Cyclization | Intermediate alkyl radical | Cyclized radical | |

| Termination | Combination | 2 x (Anthracen-9-yl)methyl radical | 1,2-di(anthracen-9-yl)ethane |

| Disproportionation | 2 x Intermediate alkyl radical | Alkane + Alkene |

EPR Spectroscopy for Radical Intermediates Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates due to their unpaired electrons. nih.gov In the context of reactions involving this compound, EPR could be employed to identify and study the structure of the (anthracen-9-yl)methyl radical.

The EPR spectrum of a radical provides crucial information, including its g-factor and hyperfine coupling constants (hfc's) with nearby magnetic nuclei (e.g., ¹H, ¹³C). The g-factor is characteristic of the radical's electronic environment, while the hfc's provide information about the distribution of the unpaired electron's spin density over the molecule.

Computational studies, such as those using Density Functional Theory (DFT), can be used to predict the hfc's for the (anthracen-9-yl)methyl radical, which can then be compared with experimental EPR spectra to confirm its identity.

Table 2: Predicted EPR Parameters for the Anthracene Radical Cation (as a proxy for the anthracen-9-ylmethyl radical)

| Parameter | Nucleus | Predicted Hyperfine Coupling Constant (Gauss) |

| a | H at C9, C10 | ~6.0 |

| a | H at C1, C4, C5, C8 | ~3.0 |

| a | H at C2, C3, C6, C7 | ~1.5 |

Note: These are approximate values based on literature for the anthracene radical cation and are intended to be illustrative. Actual values for the (anthracen-9-yl)methyl radical would differ.

Trapping Experiments for Transient Species Identification

Given the often short lifetimes of radical intermediates, trapping experiments are a valuable tool for their indirect detection and identification. This technique involves the use of a "spin trap" molecule that reacts with the transient radical to form a more stable and persistent radical adduct, which can then be readily detected by EPR spectroscopy.

Commonly used spin traps include nitrones, such as phenyl-N-t-butylnitrone (PBN), and nitroso compounds. The choice of spin trap is crucial and depends on the expected nature of the radical intermediate.

In a typical experiment involving this compound, the reaction would be carried out in the presence of a spin trap. The (anthracen-9-yl)methyl radical, upon its formation, would be intercepted by the spin trap to form a stable nitroxide radical adduct. The EPR spectrum of this adduct would exhibit characteristic hyperfine splittings from the nuclei of both the trapped radical and the spin trap, allowing for the unambiguous identification of the transient (anthracen-9-yl)methyl radical.

While specific spin trapping studies on this compound are not extensively documented, this methodology has been widely applied to characterize a vast array of transient radicals in chemical and biological systems.

Table 3: Common Spin Traps and Their Application in Radical Identification

| Spin Trap | Chemical Name | Characteristics of Adduct's EPR Spectrum |

| PBN | Phenyl-N-t-butylnitrone | Provides information on the type of trapped radical (e.g., carbon-centered vs. oxygen-centered). |

| DMPO | 5,5-Dimethyl-1-pyrroline N-oxide | Often gives more distinctive spectra for different radical adducts, aiding in identification. |

Photochemical Reactivity of the Anthracene Chromophore

The anthracene moiety in this compound is a well-known chromophore that exhibits rich and diverse photochemical reactivity upon absorption of UV-Vis light. This reactivity is central to many of its applications and includes processes such as photoinduced electron transfer, photocycloadditions, and excited state quenching.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental process where an electronically excited molecule either donates or accepts an electron to or from another molecule. The anthracene core of this compound can act as either an electron donor or acceptor in its excited state, depending on the nature of the other reactant.

Upon excitation, the anthracene moiety is promoted to a singlet excited state (¹An*), which is both a better oxidant and a better reductant than the ground state molecule.

As an electron donor: The excited anthracene can donate an electron to a suitable electron acceptor, forming the anthracene radical cation (An•⁺) and the acceptor radical anion.

As an electron acceptor: The excited anthracene can accept an electron from an electron donor, forming the anthracene radical anion (An•⁻) and the donor radical cation.

The efficiency of PET is governed by the thermodynamics of the process, which can be estimated using the Rehm-Weller equation, and the kinetics of electron transfer. Studies on related anthracene derivatives have shown that PET can lead to fluorescence quenching and the formation of charged intermediates. ias.ac.in For instance, the fluorescence of anthracene derivatives can be quenched by electron-rich molecules like N,N-diethylaniline through a PET mechanism. ias.ac.in

Table 4: Representative Rate Constants for PET involving Anthracene Derivatives

| Anthracene Derivative | Electron Donor/Acceptor | Solvent | Quenching Rate Constant (k_q) (M⁻¹s⁻¹) |

| (E)-9-(4-nitrostyryl)anthracene | N,N-diethylaniline | Methylcyclohexane | Diffusion-controlled |

| Anthracene | N,N-dimethylaniline | Various | Varies with solvent polarity |

Note: These values are for related anthracene derivatives and illustrate the principles of PET.

Photocycloaddition Reactions (e.g., [4+4] Dimerization)

One of the most characteristic photochemical reactions of anthracene and its derivatives is the [4+4] photocycloaddition, which leads to the formation of a dimer. sciforum.net Upon irradiation with UV light, typically in the range of 300-400 nm, two anthracene molecules in close proximity can undergo a cycloaddition reaction between their 9,10-positions to form a stable, cage-like dimer. sciforum.net

This reaction proceeds through the singlet excited state of anthracene. The formation of an excimer (an excited-state dimer) is often an intermediate step before the formation of the covalent bonds of the photodimer. The photodimerization is a reversible process, and the original anthracene monomers can often be regenerated by heating the dimer or by irradiation with shorter wavelength UV light.

The substitution at the 9-position of the anthracene ring, as in this compound, can influence the regioselectivity and efficiency of the photodimerization process. For 9-substituted anthracenes, head-to-tail and head-to-head isomers of the photodimer can be formed.

Table 5: Photocycloaddition of Anthracene Derivatives

| Anthracene Derivative | Reaction Condition | Product(s) |

| 9-Aroylethylanthracenes | UV irradiation (λ = 352 nm) in benzene (B151609) | [4+4] head-to-tail photodimer |

| 9-Vinyl substituted anthracenes | UV irradiation (λ = 352 nm) | [4+4] dimerization of reduced derivatives |

Quenching Studies of Excited States

The fluorescence of the anthracene chromophore in this compound can be quenched by various mechanisms, including PET, energy transfer, and heavy-atom quenching. Quenching studies provide valuable information about the photophysical properties of the excited state and its interactions with other molecules.

The efficiency of quenching is often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. The slope of the Stern-Volmer plot gives the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.

Electron-deficient molecules, such as nitroaromatics, can act as quenchers for the excited state of anthracene through a PET mechanism. chalcogen.ro Similarly, species with heavy atoms, like the bromine in the bromoacetate group of the title compound, can enhance intersystem crossing from the singlet excited state to the triplet state, thereby quenching the fluorescence. This is known as the heavy-atom effect.

Table 6: Stern-Volmer Constants for Fluorescence Quenching of Anthracene by Various Quenchers

| Fluorophore | Quencher | Solvent | Stern-Volmer Constant (K_sv) (M⁻¹) |

| Anthracene | Allyl 2,4-dinitrophenyl ether | Dichloromethane (B109758) | 13.5 |

| Anthracene | Allyl 2,4-dinitrophenyl ether | Acetonitrile | 16.7 |

| Anthracene | Carbon Tetrachloride | Ethanol | ~10² |

Note: These values are for anthracene and are intended to be illustrative of the quenching phenomena.

Wavelength Dependency of Photoreactions

The photoreactivity of this compound is intrinsically linked to the electronic absorption characteristics of its anthracene chromophore. The anthracene moiety possesses strong absorption bands in the ultraviolet (UV) region, typically with maxima between 250-380 nm. mdpi.com These absorptions correspond to π-π* transitions within the aromatic system. Upon absorption of photons within this range, the molecule is promoted to an excited singlet state (S₁), from which various photochemical processes can occur.

One of the hallmark photoreactions of anthracene and its derivatives is the [4+4] photodimerization. mdpi.com This reaction is highly dependent on the wavelength of irradiation. Typically, irradiation at longer wavelengths (e.g., >350 nm) favors the formation of the dimer, while irradiation at shorter wavelengths (e.g., <300 nm) can induce the reverse reaction, leading to the cleavage of the dimer back to the monomeric form. vub.be For instance, studies on various anthracene derivatives have shown that dimerization is efficiently carried out using UV light around 360 nm. vub.be

Table 1: Wavelength Effects on Photoreactions of Anthracene Derivatives

| Wavelength (nm) | Predominant Photochemical Process | Reference |

| > 350 | [4+4] Photodimerization | vub.be |

| < 300 | Photoreversion of Dimer | vub.be |

| ~254 | E/Z Isomerization (for vinyl derivatives) | rsc.org |

This table provides illustrative data based on studies of various anthracene derivatives and may not represent the exact behavior of this compound.

Pericyclic Reactions and Rearrangements

The extended π-system of the anthracene core in this compound makes it a participant in various pericyclic reactions. These reactions are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry.

Diels-Alder Type Cycloadditions as a Dienophile

Anthracene and its derivatives are well-known to participate in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.org It is important to clarify that in these reactions, the anthracene moiety, with its conjugated diene system in the central ring, functions as the diene , not the dienophile. wikipedia.orgmdpi.com The reaction typically occurs across the 9 and 10 positions of the anthracene ring. wikipedia.org

The reactivity of the anthracene diene is influenced by the nature of the substituent at the 9-position. The this compound possesses a bromoacetate group, which is generally considered to be electron-withdrawing. In a normal-electron-demand Diels-Alder reaction, the rate is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. mdpi.comnih.govwikipedia.org Therefore, the electron-withdrawing nature of the substituent in this compound might slightly decrease its reactivity as a diene compared to unsubstituted anthracene.

However, theoretical studies on the closely related 9-bromomethylanthracene reacting with citraconic anhydride (B1165640) (an electron-poor dienophile) have shown that the reaction proceeds readily, favoring the formation of the ortho adduct. orientjchem.org This suggests that this compound would also be expected to react with electron-deficient dienophiles to yield the corresponding cycloadducts.

Table 2: Predicted Reactivity in Diels-Alder Reactions

| Diene | Dienophile | Expected Relative Rate | Predominant Isomer | Reference |

| Anthracene | Maleic Anhydride | High | N/A | mdpi.com |

| 9-Bromomethylanthracene | Citraconic Anhydride | Moderate | Ortho | orientjchem.org |

| This compound | Maleic Anhydride | Moderate (Predicted) | Ortho (Predicted) | orientjchem.org |

This table is illustrative and based on theoretical studies and known principles of Diels-Alder reactions.

Sigmatropic Rearrangements Induced by the Bromoacetate Group

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. libretexts.org While there is a lack of direct experimental evidence for sigmatropic rearrangements specifically involving this compound in the literature, the structural motifs present in the molecule allow for a theoretical consideration of such transformations.

The bromoacetate group contains an α-halo ester functionality. wikipedia.org Such compounds are known to undergo rearrangements under certain conditions, although these are not typically classified as sigmatropic. For instance, the Reformatsky reaction involves the formation of a zinc enolate from an α-halo ester, which then reacts with a carbonyl compound.

From a theoretical standpoint, a rsc.orgnih.gov- or rsc.orgacs.org-sigmatropic shift of the bromoacetate group across the anthracene ring is unlikely due to the high energy barrier associated with disrupting the aromaticity of the anthracene core. More plausible would be rearrangements involving the ester functionality itself, such as a Claisen-type rearrangement, if a suitable vinyl ether precursor were to be synthesized from this compound. imperial.ac.uklibretexts.org For example, substitution of the bromide with an appropriate nucleophile could potentially lead to a substrate capable of a nih.govnih.gov-sigmatropic rearrangement. However, without experimental data, this remains a speculative reaction pathway.

Heterogeneous Catalysis and Surface-Mediated Reactions

The unique properties of the anthracene moiety make this compound a candidate for applications in heterogeneous catalysis and surface chemistry. The ability to immobilize this molecule on a solid support opens up possibilities for creating novel functional materials.

Solid-Phase Reaction Support for Immobilized Species

The bromoacetate group in this compound provides a reactive handle for its immobilization onto solid supports. This can be achieved through nucleophilic substitution of the bromide by functional groups present on the surface of materials like silica (B1680970), polymers, or other inorganic oxides. Once immobilized, the anthracene core can be exploited for its photophysical properties or its reactivity.

For example, anthracene derivatives have been incorporated into polymer networks to create self-healing materials. vub.be The reversible [4+4] photodimerization of the anthracene units allows for the formation and cleavage of cross-links within the polymer matrix upon exposure to different wavelengths of light or heat. acs.orgacs.org this compound could serve as a key building block in the synthesis of such photoresponsive polymers. The bromoacetate can be used to graft the anthracene unit onto a polymer backbone, which can then be cross-linked through photodimerization.

Nanocatalyst Applications in Transformations

The field of nanocatalysis offers exciting opportunities for the application of functionalized aromatic molecules like this compound. mdpi.com Anthracene derivatives have been used to functionalize nanoparticles, thereby tuning their electronic and optical properties. nih.gov

One potential application lies in the development of photocatalytic systems. For instance, Cu²⁺ doped ZnO nanoparticles have been shown to be effective in the sunlight-driven degradation of anthracene. rsc.org By covalently attaching this compound to the surface of such semiconductor nanoparticles, it might be possible to enhance the efficiency of light harvesting and charge separation, key steps in photocatalysis. The anthracene moiety could act as an antenna, absorbing light and transferring the energy to the catalytic nanoparticle.

Furthermore, the bromoacetate group could be used to anchor the molecule to magnetic nanoparticles. Such functionalized nanoparticles could then be used for the targeted removal of pollutants, with the anthracene group providing a specific interaction with other polycyclic aromatic hydrocarbons (PAHs) through π-π stacking, and the magnetic core allowing for easy separation and recovery of the adsorbent. researchgate.net

Table 3: Potential Applications in Heterogeneous Catalysis and Nanocatalysis

| Application Area | Role of this compound | Potential Outcome | Reference |

| Photoresponsive Polymers | Immobilized photo-cross-linker | Self-healing materials, smart coatings | vub.beacs.orgacs.org |

| Photocatalysis | Surface functionalization of semiconductor nanoparticles | Enhanced light harvesting and degradation of pollutants | rsc.org |

| Environmental Remediation | Functionalization of magnetic nanoparticles | Targeted removal of PAHs from water | researchgate.net |

This table outlines potential applications based on the known chemistry of anthracene derivatives and nanoparticles.

Role of Surface Adsorption in Reactivity

The study of chemical reactions occurring at the interface between a solid surface and a liquid or gas phase is crucial for understanding and optimizing heterogeneous catalytic processes. For a molecule such as this compound, the adsorption onto a solid support can significantly alter its reactivity profile compared to reactions in a homogeneous solution. The nature of the surface, its composition, and its morphology can influence the electronic properties of the adsorbed molecule, stabilize transition states, and dictate the stereochemical outcome of a reaction.

Detailed investigations into the surface-mediated reactivity of this compound are not extensively documented in the literature. However, by examining studies on related anthracene derivatives and relevant catalytic systems, a scientifically sound projection of the role of surface adsorption can be formulated. The reactivity of this compound on a surface is expected to be governed by the interplay of several factors, including the nature of the adsorbent, the specific interactions between the molecule and the surface, and the reaction conditions.

Influence of Adsorbent Type on Reactivity

The choice of adsorbent material is paramount in determining the catalytic outcome. Common solid supports such as silica (SiO₂), alumina (B75360) (Al₂O₃), and various metal oxides can interact with the anthracene moiety and the bromoacetate group in distinct ways.

For instance, the photodegradation of anthracene on silica (SiO₂) surfaces has been shown to proceed via reactions with hydroxyl (•OH) and chlorine (Cl•) radicals, particularly in simulated soil environments. researchgate.net The presence of water and humic acid on the silica surface was found to inhibit the photolysis of anthracene. researchgate.net This suggests that for this compound, adsorption on silica could facilitate photochemically-induced transformations, while the presence of co-adsorbed species could modulate the reaction rate.

Metal oxide surfaces can also play a significant role. For example, copper-doped zinc oxide (Cu@ZnO) nanoparticles have demonstrated high efficiency in the sunlight-driven degradation of anthracene. rsc.org This process involves the generation of electron-hole pairs in the semiconductor upon photoexcitation, leading to the formation of reactive oxygen species that attack the anthracene core. rsc.org It can be inferred that the adsorption of this compound on such photocatalytic surfaces could lead to oxidative degradation of the anthracene ring system.

Furthermore, on-surface synthesis studies involving bromo-anthracene derivatives on metallic surfaces like Au(111) have revealed unexpected ring rearrangements and the formation of graphene nanoribbons at elevated temperatures. acs.org These findings highlight the potential for metallic surfaces to catalyze profound structural changes in adsorbed anthracene derivatives that are not observed in solution-phase chemistry.

Mechanistic Implications of Surface Adsorption

The adsorption of this compound onto a surface can influence reaction mechanisms in several ways:

Enhanced Proximity and Orientation: Adsorption can bring reactant molecules into close proximity and in a specific orientation, thereby increasing the frequency of effective collisions and enhancing reaction rates. This is a fundamental principle of heterogeneous catalysis.

Electronic Perturbation: The interaction of the π-system of the anthracene core with the surface can alter its electronic properties. This can either activate or deactivate the molecule towards certain reactions. For example, interaction with Lewis acidic sites on a metal oxide surface could withdraw electron density from the anthracene ring, potentially influencing its susceptibility to nucleophilic or electrophilic attack.

Stabilization of Intermediates: The surface can stabilize reactive intermediates, such as carbocations or radicals, that may be formed during a reaction. This can lower the activation energy of a particular reaction pathway, making it more favorable.

Altered Reaction Pathways: Surface-mediated reactions can sometimes proceed through pathways that are not accessible in homogeneous solutions, leading to different product distributions. acs.org

Analogous Systems and Reactivity Data

Due to the limited direct research on this compound, examining data from analogous systems provides valuable insights into its potential surface-mediated reactivity. The following table summarizes relevant findings from studies on similar anthracene derivatives and catalytic systems.

| Adsorbent/Catalyst | Substrate | Reaction Type | Key Findings |

| SiO₂ | Anthracene | Photodegradation | Photolysis is influenced by the presence of water and humic acid. researchgate.net |

| Cu@ZnO Nanoparticles | Anthracene | Photocatalytic Degradation | Efficient degradation under sunlight, driven by reactive oxygen species. rsc.org |

| Au(111) | 2,7-Dibromo-9,9′-bianthryl | On-Surface Synthesis | Thermally induced reactions lead to the formation of anthracene-fused zigzag graphene nanoribbons and unexpected ring rearrangements. acs.org |

| Fe-Co/Zeolite | Anthracene | Catalytic Hydrogenation | Zeolite-supported bimetallic catalysts show high activity for the hydrogenation of anthracene to di- and tetrahydroanthracene. mdpi.com |

| Fe(III)-Porphyrin | Anthracene | Catalytic Oxidation | Oxidation to anthraquinone (B42736) proceeds via hydroxyl radical attack. mdpi.com |

This table illustrates that the reactivity of the anthracene core is highly dependent on the nature of the surface it is adsorbed on, leading to a variety of transformations including degradation, hydrogenation, oxidation, and polymerization. It is reasonable to extrapolate that the reactivity of the bromoacetate functionality in this compound would also be influenced by surface interactions, potentially undergoing nucleophilic substitution or hydrolysis, catalyzed by acidic or basic sites on the adsorbent surface.

In Depth Studies of Reactivity and Functional Group Interconversions of Anthracen 9 Yl Methyl Bromoacetate

Derivatization of the Bromoacetate (B1195939) Moiety

The bromoacetate portion of the molecule is highly susceptible to nucleophilic attack and other transformations characteristic of α-halo esters.

The bromine atom in α-halo esters can be removed through reductive dehalogenation, converting the bromoacetate to an acetate (B1210297) functionality. This transformation can be achieved using various reducing agents. Common methods for the reductive dehalogenation of α-halo ketones and esters include the use of a Hantzsch ester with potassium iodide, which offers mild conditions and tolerance for various functional groups. researchgate.netwikipedia.orgorganic-chemistry.org Other systems, such as those employing transition metals or photoredox catalysis, can also effect this transformation. organic-chemistry.orgresearchgate.net The choice of reductant and reaction conditions can be critical to avoid unwanted side reactions on the ester or the anthracene (B1667546) core.

Table 1: Reductive Dehalogenation Methods for α-Halo Carbonyls

| Reagent System | Conditions | Comments |

| Hantzsch Ester / KI | Mild conditions | Tolerates various functional groups like nitro, carbonyl, hydroxyl, and amino groups. researchgate.net |

| Photoredox Catalysis (e.g., Eosin Y) | Visible light | Environmentally benign approach. researchgate.net |

| Transition Metal Catalysis (e.g., Ru(II)) | Hydride source (e.g., 2-propanol) | Applicable to a range of aromatic halides and α-haloesters. organic-chemistry.org |

This table summarizes general methods applicable to α-halo carbonyl compounds and may be adapted for (Anthracen-9-yl)methyl bromoacetate.

The ester linkage in this compound can be cleaved and reformed with different nucleophiles.

Transamidation involves the reaction of the ester with an amine to form an amide. This reaction often requires catalysis to overcome the relatively low reactivity of the ester. nih.gov Various catalysts, including metal salts like Fe(III) and organocatalysts like L-proline, have been developed to facilitate transamidation under mild conditions. organic-chemistry.org The choice of catalyst and reaction conditions can influence the chemoselectivity and yield of the desired amide product. organic-chemistry.orgacs.org

Transesterification , the conversion of the ester to a different ester by reaction with an alcohol, can also be achieved, typically under acidic or basic catalysis. This allows for the introduction of different alkyl or aryl groups into the ester functionality, thereby modifying the properties of the molecule.

The α-halo ester functionality can be utilized in carbon-carbon bond-forming reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

In a one-pot Wittig reaction , the α-bromoester can react with triphenylphosphine (B44618) in the presence of a base and an aldehyde or ketone to form an α,β-unsaturated ester. commonorganicchemistry.comresearchgate.netresearchgate.net This method is advantageous as it avoids the isolation of the intermediate phosphonium (B103445) salt. commonorganicchemistry.com Stabilized ylides, such as those derived from α-bromoesters, generally favor the formation of the (E)-alkene. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative route to α,β-unsaturated esters with excellent (E)-selectivity. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves a phosphonate (B1237965) carbanion, which is typically more reactive than the corresponding phosphorane used in the Wittig reaction. alfa-chemistry.com The phosphonate precursor can be synthesized via the Michaelis-Arbuzov reaction of this compound with a trialkyl phosphite.

Table 2: Comparison of Wittig and HWE Reactions for α,β-Unsaturated Ester Synthesis

| Reaction | Reagent | Typical Selectivity | Byproduct |

| Wittig | Phosphonium ylide | (E)-selective with stabilized ylides | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Highly (E)-selective | Water-soluble phosphate (B84403) ester |

This table provides a general comparison of the two olefination reactions.

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form a β-hydroxy ester. organic-chemistry.org This reaction proceeds through the formation of an organozinc intermediate, which is less basic than Grignard reagents, allowing for a broader scope of carbonyl partners. organic-chemistry.org The resulting β-hydroxy ester from the reaction of this compound can be a versatile intermediate for further synthetic transformations. Asymmetric versions of the Reformatsky reaction have also been developed using chiral ligands to control the stereochemistry of the newly formed stereocenter. nih.govtheaic.org

The bromine atom of this compound can be displaced by an azide (B81097) ion (N₃⁻) through a nucleophilic substitution reaction to form (anthracen-9-yl)methyl azidoacetate. This azide derivative is a key precursor for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netorganic-chemistry.org This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the azide with a terminal alkyne. broadpharm.comwikipedia.org The fluorescence of the anthracene moiety can be quenched by the azido (B1232118) group, and upon triazole formation, the fluorescence can be restored, making these compounds potential fluorogenic probes. researchgate.net The reactivity of the azide in CuAAC can be influenced by substituents, with electron-donating groups sometimes accelerating the reaction. nih.gov

Modifications and Functionalization of the Anthracene Core

While the primary reactivity lies in the bromoacetate moiety, the anthracene core itself can undergo certain chemical modifications, although these reactions are often more challenging due to the aromatic stability of the ring system.

The anthracene ring system is known to participate in Diels-Alder reactions , acting as a diene across the 9- and 10-positions. numberanalytics.comresearchgate.net This [4+2] cycloaddition with a suitable dienophile can lead to the formation of dibenzobarrelene-type structures. researchgate.net The reversibility of this reaction can be influenced by temperature. researchgate.net

Electrophilic substitution reactions on the anthracene ring, such as nitration or halogenation, are also possible. numberanalytics.com These reactions typically require specific catalysts and conditions to overcome the aromaticity of the ring system. The position of substitution will be directed by the existing anthracen-9-ylmethyl bromoacetate group.

Additionally, functional groups on the anthracene ring can be introduced prior to the formation of the bromoacetate ester. For instance, starting with a substituted 9-anthracenemethanol (B72535) allows for the synthesis of derivatives with modified anthracene cores. rsc.org Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or other groups onto a pre-functionalized anthracene scaffold. nih.gov

Electrophilic Aromatic Substitution at Peripheral Positions

The anthracene nucleus is generally susceptible to electrophilic attack, with reactivity being highest at the central 9- and 10-positions due to the lower loss of aromatic stabilization energy in the corresponding intermediate. numberanalytics.comlibretexts.org In this compound, the 9-position is already substituted. Consequently, electrophilic aromatic substitution (EAS) is expected to occur preferentially at the 10-position. However, reactions at the peripheral rings (positions 1, 2, 3, 4, 5, 6, 7, and 8) are also possible, though they generally require more forcing conditions.

The directing influence of the existing 9-(methyl bromoacetate) substituent, an electron-withdrawing group, would typically deactivate the ring system towards electrophilic attack. Despite this, EAS reactions can be achieved. For instance, halogenation of anthracene with bromine can lead to 9,10-dibromoanthracene. wikipedia.org Similarly, nitration using nitric acid in acetic anhydride (B1165640) can yield 9-nitroanthracene, and further reaction can produce 9,10-dinitroanthracene. youtube.com While these examples are for unsubstituted anthracene, they illustrate the primary reactivity pattern. For this compound, substitution at the peripheral positions would likely yield a mixture of isomers, with the precise distribution influenced by reaction conditions and the steric hindrance imposed by the substituent at the 9-position. Quantitative studies on the partial rate factors for anthracene show significant reactivity at the 1-, 2-, and 9-positions, highlighting the potential for substitution at the outer rings. rsc.org

| Reaction Type | Typical Reagent | Expected Major Product on Anthracene Core |

| Nitration | HNO₃/H₂SO₄ | 10-Nitro-(anthracen-9-yl)methyl bromoacetate |

| Halogenation | Br₂ | 10-Bromo-(anthracen-9-yl)methyl bromoacetate |

| Sulfonation | H₂SO₄ | This compound-10-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 10-Acyl-(anthracen-9-yl)methyl bromoacetate |

This table presents expected outcomes based on general anthracene reactivity; specific experimental validation for this compound is limited in the provided results.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used to synthesize functionalized anthracene derivatives. numberanalytics.comnih.govresearchgate.net Common methods like the Suzuki-Miyaura and Sonogashira couplings enable the introduction of a wide array of aryl, vinyl, or alkynyl groups onto the anthracene scaffold. nih.gov

For this compound, these reactions would typically require prior halogenation of the anthracene ring, for example at the 10-position or one of the peripheral positions, to create a suitable handle for the catalytic cycle. For example, a 10-bromo derivative, formed via electrophilic bromination, could then undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst to yield a 10-aryl-(anthracen-9-yl)methyl bromoacetate. This two-step sequence allows for the installation of diverse functional groups that are not accessible through direct electrophilic substitution.

Recent advances have focused on the direct C-H activation of aromatic rings, which could potentially bypass the need for pre-functionalization. nih.gov Palladium-catalyzed tandem C-H activation/bis-cyclization reactions, for instance, have been used to construct complex benz[a]anthracene derivatives. researchgate.netnih.gov While not directly applied to this compound in the search results, these modern methodologies suggest potential future pathways for its derivatization.

Oxidation and Reduction Chemistry of the Polyaromatic System

The polyaromatic system of anthracene is redox-active. Oxidation of the central ring is a common reaction, typically yielding anthraquinone (B42736) derivatives. wikipedia.orgnumberanalytics.com Chemical oxidation of anthracene to 9,10-anthraquinone can be achieved using various oxidizing agents, such as hydrogen peroxide with a vanadium catalyst, chromic acid, or nitric acid. wikipedia.orgyoutube.commdpi.com For this compound, oxidation would likely target the 10-position, potentially leading to a 9-(methyl bromoacetate)-10-hydroxyanthracen-9(10H)-one intermediate, which could then be further oxidized. The kinetics of anthracene oxidation have been studied, providing an activation energy of 51.3 kJ/mol for oxidation by hydroxyl radicals. mdpi.com

Conversely, the anthracene core can be reduced. Catalytic hydrogenation or reduction with alkali metals can transform the central ring. wikipedia.org Hydrogenation typically yields 9,10-dihydroanthracene, a reaction that preserves the aromaticity of the two outer benzene (B151609) rings. wikipedia.org Applying this to this compound would result in (9,10-dihydroanthracen-9-yl)methyl bromoacetate, effectively decoupling the substituent from the extended π-conjugation of the parent aromatic system.

| Reaction | Reagent | Product from Anthracene |

| Oxidation | H₂O₂, V₂O₅, CrO₃ | 9,10-Anthraquinone |

| Reduction | H₂, Pd/C or Na/Hg | 9,10-Dihydroanthracene |

Introduction of Auxiliary Functional Groups for Specific Applications

The introduction of auxiliary functional groups onto the this compound structure is driven by the need to tailor its properties for specific applications, such as in organic electronics or as fluorescent probes. beilstein-journals.org The reactivity described in the preceding sections provides the chemical toolbox for these modifications.

For example, Sonogashira coupling can introduce alkynyl groups, which can alter the photophysical properties of the anthracene fluorophore or serve as handles for further "click" chemistry reactions. Suzuki coupling can attach various aryl groups, enabling the synthesis of materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). beilstein-journals.org The bromoacetate group itself is a key functional handle, allowing for attachment to substrates or other molecules through nucleophilic substitution. evitachem.com For instance, it can react with amines or alcohols to form new derivatives, tethering the fluorescent anthracene unit to a target of interest. evitachem.com

Polymerization Initiation and Chain Transfer Reactions

The bromoacetate component of this compound makes it highly suitable for applications in polymer chemistry, specifically as an initiator for controlled radical polymerizations or as a precursor to chain transfer agents.

Atom Transfer Radical Polymerization (ATRP) Initiation Efficiency

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization technique that enables the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. wikipedia.orgcmu.edu The process relies on a reversible equilibrium between active propagating radicals and dormant species, typically alkyl halides, mediated by a transition metal complex (e.g., copper with a nitrogen-based ligand). wikipedia.orgsigmaaldrich.com

The bromoacetate group is an effective initiator for ATRP. youtube.com A structurally similar compound, 9-anthrylmethyl 2-bromo-2-methyl propanoate, has been synthesized and successfully used as an ATRP initiator. rsc.org The initiation step involves the abstraction of the bromine atom by the lower oxidation state metal catalyst (e.g., Cu(I)/L), generating a radical on the carbon adjacent to the carbonyl group, which then initiates polymerization. youtube.com The efficiency of initiation is crucial for achieving good control over the polymerization. A high initiation efficiency ensures that all polymer chains begin to grow simultaneously, leading to a narrow molecular weight distribution. youtube.com The bulky anthracene group may sterically or electronically influence the initiation and propagation steps, a factor that must be considered when designing polymerization conditions.

| ATRP Component | Role | Example |

| Monomer | Building block of polymer | Styrene, Acrylates, Methacrylates |

| Initiator | Source of initial radical | This compound |

| Catalyst | Reversible deactivator | CuBr |

| Ligand | Solubilizes and tunes catalyst | PMDETA, Me₆TREN |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Agent Precursor Potential

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful controlled radical polymerization method that relies on a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the process. sigmaaldrich.comwikipedia.org this compound is not itself a RAFT agent, but it is an excellent precursor for one.

The bromoacetate functionality can be converted into the necessary thiocarbonylthio group. For example, by reacting this compound with a dithiobenzoate salt via nucleophilic substitution, one can synthesize an anthracen-functionalized RAFT agent. A specific example is the synthesis of anthracen-9-ylmethyl benzodithioate, which was subsequently used as a RAFT agent for the controlled polymerization of styrene. rsc.org This approach allows for the incorporation of the photoactive anthracene group at the terminus of a polymer chain, creating well-defined, functional macromolecules. The choice of the "Z" and "R" groups on the RAFT agent is critical for controlling the polymerization of different monomer families. sigmaaldrich.comnih.gov By using the (anthracen-9-yl)methyl group as the "R" group (the leaving group that re-initiates polymerization), the anthracene moiety is installed at the beginning of every polymer chain.

Ring-Opening Polymerization Initiator Capabilities

This compound serves as a potent initiator for cationic ring-opening polymerization (CROP), a critical method for synthesizing polymers with controlled architectures. The compound's efficacy stems from the bromoacetate group, which can be activated to generate a carbocationic species that initiates the polymerization of cyclic monomers. The anthracene moiety is carried into the final polymer structure, typically at the alpha (α) chain end, thereby imparting its unique photophysical properties to the macromolecule.

A closely related analogue, 9-(chloromethyl)anthracene, has been effectively used to initiate the CROP of 2-substituted-2-oxazolines, demonstrating the utility of this class of initiators. acs.org In these polymerizations, the alkyl halide reacts to begin the chain growth of monomers like 2-ethyl-2-oxazoline (B78409) (EtOx). The resulting anthracene-functionalized polymers, such as poly(2-ethyl-2-oxazoline) (PEtOx), possess a well-defined structure where the fluorescent anthracene group acts as a terminal tag. acs.org This allows for the synthesis of polymers with specific functionalities, where the polymer backbone provides solubility and processing characteristics, while the terminal anthracene group can be used for fluorescence-based detection, sensing, or further chemical modification.

The general mechanism involves the abstraction of the bromide from this compound, leading to the formation of an oxazolinium propagating species. The polymerization proceeds until terminated, yielding a polymer chain with the (anthracen-9-yl)methyl group at the initiating end.

Table 1: Example of Cationic Ring-Opening Polymerization (CROP) using an Anthracene-based Initiator

| Component | Role | Specific Example |

| Initiator | Source of the initiating cation and terminal functional group. | 9-(Chloromethyl)anthracene (analogue to this compound) acs.org |

| Monomer | The cyclic compound that undergoes polymerization. | 2-Ethyl-2-oxazoline (EtOx) acs.org |

| Resulting Polymer | The final macromolecule with a terminal anthracene group. | Anthracene-end-capped Poly(2-ethyl-2-oxazoline) (An-PEtOx) |

| Solvent | Medium for the reaction. | Acetonitrile acs.org |

Supramolecular Assembly and Host-Guest Interactions

The planar, aromatic structure of the anthracene core in this compound makes it an ideal building block for constructing complex supramolecular systems governed by precise molecular recognition events.

The self-assembly of molecules containing anthracene is primarily driven by non-covalent interactions, most notably π-π stacking. nih.govnumberanalytics.com The large, electron-rich surface of the anthracene ring system facilitates strong attractive forces with adjacent anthracene moieties. mdpi.comacs.org This interaction encourages the molecules to arrange themselves into ordered aggregates, such as J- or H-type aggregates, which can exhibit distinct photophysical properties compared to the individual molecules. mdpi.combohrium.com

The anthracene moiety of this compound can act as a "guest" molecule, fitting within the cavity of larger "host" molecules like cyclodextrins (CDs) and calixarenes. This host-guest interaction is a cornerstone of supramolecular chemistry. nih.gov

Cyclodextrins, which are torus-shaped oligosaccharides, possess a hydrophilic exterior and a hydrophobic inner cavity. acs.org In aqueous solutions, the hydrophobic anthracene group is driven to escape the polar water environment and preferentially resides within the nonpolar CD cavity, forming a stable inclusion complex. nih.gov The stability and geometry of this complex depend on the relative sizes of the guest and the host's cavity. The most common cyclodextrins—α-CD, β-CD, and γ-CD, containing six, seven, and eight glucose units, respectively—offer different cavity dimensions, allowing for selective binding of appropriately sized guests. acs.org This encapsulation can significantly alter the chemical and photophysical properties of the anthracene guest, such as enhancing its fluorescence or protecting it from quenchers in the surrounding solution.

Similarly, calixarenes, which are macrocycles formed from phenolic units, also have well-defined cavities capable of including aromatic guests like anthracene. The formation of these inclusion complexes is a reversible process based on non-covalent interactions, enabling their use in dynamic systems. nih.gov

Table 2: Host-Guest Inclusion Complex Components

| Component | Role | Example Molecule(s) | Key Interaction |

| Guest | The molecule that is encapsulated. | Anthracene moiety of this compound | Hydrophobic Effect |

| Host | The molecule that provides the binding cavity. | β-Cyclodextrin, Calixarenes nih.govacs.org | Van der Waals forces |

The specific and reversible nature of host-guest interactions involving the anthracene moiety is fundamental to its use as a recognition component in molecular machines. nih.gov These machines are complex assemblies designed to perform mechanical-like movements in response to external stimuli.

A prime example is the construction of pseudorotaxanes and rotaxanes, which are key architectures in molecular machinery. In a pseudorotaxane, a linear molecule threads through a macrocyclic ring, such as a cyclodextrin. The anthracene group can serve two critical roles: as a bulky "stopper" at the end of the linear thread to prevent the ring from dethreading (forming a permanent rotaxane), or as a recognition "station" along the thread. nih.gov

As a recognition station, the anthracene unit provides a specific binding site for the macrocyclic ring. The binding and unbinding of the ring at this station can be controlled by external stimuli (e.g., light, pH, or redox changes), which alter the affinity between the host and guest. This controlled movement—the shuttling of the ring between different stations—is the basis of a molecular switch or motor. The distinct fluorescence of the anthracene group provides a convenient method for monitoring the position of the ring and thus the state of the molecular machine. mdpi.com

Applications in Advanced Organic Synthesis and Material Science Precursors

Building Block for Complex Molecular Architectures

The structure of (Anthracen-9-yl)methyl bromoacetate (B1195939) makes it an invaluable tool for chemists aiming to construct complex molecular frameworks. The reactive bromoacetate group allows for the covalent attachment of the anthracene (B1667546) unit to a wide range of substrates through nucleophilic substitution reactions. This versatility has been harnessed to create elaborate molecules, including analogs of natural products, large ring systems, and highly branched dendritic structures.

Synthesis of Natural Product Analogs

The synthesis of natural product analogs is a crucial area of research, aimed at developing compounds with improved biological activity or to probe biological processes. The anthracene core, while not always a direct mimic of a natural product substructure, can be incorporated to create analogs with unique properties, such as fluorescence for imaging applications. nih.gov Anthraquinone-based natural products, for instance, are a large class of medicinally important compounds. nih.gov The synthesis of analogs of these compounds often involves the modification of the core structure. researchgate.net

(Anthracen-9-yl)methyl bromoacetate is an ideal reagent for creating such analogs. Its bromoacetate group can readily react with nucleophilic sites on a natural product or a precursor molecule, such as hydroxyl or amino groups, to introduce the fluorescent anthracene tag. This allows for the creation of probes that can be used to study the distribution and mechanism of action of the parent natural product. For example, the reaction of this compound with a bioactive molecule containing a free alcohol would yield an ether-linked analog, where the anthracene moiety can report on the molecule's localization within a biological system.

| Reactant | Functional Group | Resulting Linkage with this compound | Potential Application of Analog |

| Bioactive Alcohol | -OH | Ether | Fluorescent tracking of the bioactive molecule |

| Bioactive Amine | -NH2 | Amine | Probing protein interactions |

| Thiol-containing Peptide | -SH | Thioether | Studying peptide delivery |

Construction of Macrocyclic Systems